![molecular formula C18H14ClNO4S2 B2361195 (Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 892633-98-6](/img/structure/B2361195.png)
(Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
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Overview
Description
This compound belongs to the class of organic compounds known as chlorobenzenes . It’s a complex chemical compound with diverse applications in scientific research. Its unique structure offers potential in drug development, material science, and catalysis.
Synthesis Analysis
Several 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives were synthesized . Variation in the functional group at the C-terminal of the thiazolidinone led to a set of compounds bearing an amide moiety .Molecular Structure Analysis
The molecular formula of the compound is C18H14Cl2O3 . The crystal structure is monoclinic, P21/n (no. 14), with dimensions a = 10.3048 (6) Å, b = 8.9620 (5) Å, c = 18.0909 (10) Å, β = 93.046 (6)°, V = 1668.36 (16) Å3, Z = 4 .Chemical Reactions Analysis
These thiazolidinone compounds containing furan moiety exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner in two different human leukemia cell lines .Physical And Chemical Properties Analysis
The molecular weight of the compound is 393.9 g/mol . The compound has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has five rotatable bonds .Scientific Research Applications
Anticancer Applications
A series of novel thioxothiazolidin-4-one derivatives, including compounds related to the mentioned chemical structure, have been synthesized and tested for their anticancer and antiangiogenic effects. These compounds exhibited significant reduction in tumor volume and cell number in a mouse model, indicating potential as candidates for anticancer therapy due to their ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010). Furthermore, derivatives of the compound have shown moderate to strong antiproliferative activity against human leukemia cell lines, suggesting a dependence on the structural moieties for their anticancer properties (Chandrappa et al., 2009).
Antimicrobial and Antifungal Activity
Novel compounds of this chemical framework have been evaluated for their in vitro antibacterial and antifungal activities. Certain derivatives demonstrated variable and modest activities against strains like Escherichia coli, Staphylococcus aureus, and Candida albicans, highlighting their potential use in developing antimicrobial agents (B'Bhatt & Sharma, 2017).
Luminescence Sensing and Pesticide Removal
In a distinct application area, derivatives of this chemical structure have been incorporated into metal-organic frameworks (MOFs) exhibiting luminescence sensing capabilities for environmental contaminants like Hg(II), Cu(II), and Cr(VI), and efficient removal of pesticides from solutions. This suggests their utility in environmental monitoring and remediation processes (Zhao et al., 2017).
Mechanism of Action
properties
IUPAC Name |
2-[(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S2/c1-2-13(17(22)23)20-16(21)15(26-18(20)25)9-12-7-8-14(24-12)10-3-5-11(19)6-4-10/h3-9,13H,2H2,1H3,(H,22,23)/b15-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEYESZBGLCPIU-DHDCSXOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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